Pipendoxifene hydrochloride Pipendoxifene hydrochloride Pipendoxifene hydrochloride is a selective estrogen receptor modulators (SERMs).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007183
InChI: InChI=1S/C29H32N2O3.ClH/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30;/h5-14,19,32-33H,2-4,15-18,20H2,1H3;1H
SMILES: CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl
Molecular Formula: C29H33ClN2O3
Molecular Weight: 493.0 g/mol

Pipendoxifene hydrochloride

CAS No.:

Cat. No.: VC0007183

Molecular Formula: C29H33ClN2O3

Molecular Weight: 493.0 g/mol

* For research use only. Not for human or veterinary use.

Pipendoxifene hydrochloride -

Molecular Formula C29H33ClN2O3
Molecular Weight 493.0 g/mol
IUPAC Name 2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol;hydrochloride
Standard InChI InChI=1S/C29H32N2O3.ClH/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30;/h5-14,19,32-33H,2-4,15-18,20H2,1H3;1H
Standard InChI Key FIKCMRKZNTXMKE-UHFFFAOYSA-N
SMILES CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl
Canonical SMILES CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl

Chemical and Physicochemical Properties

Structural Characteristics

Pipendoxifene hydrochloride belongs to the 2-phenylindole class of SERMs, distinguished by a chlorine substituent at the phenyl ring and a piperidine-based side chain that enhances receptor binding specificity . The hydrochloride salt formulation improves solubility in polar solvents, with a measured solubility of 90 mg/mL in dimethyl sulfoxide (DMSO) . X-ray crystallography studies reveal that the planar indole core facilitates hydrophobic interactions with the ER ligand-binding domain, while the basic piperidine group forms hydrogen bonds with Asp351, a critical residue for antagonistic activity .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC29H33ClN2O3\text{C}_{29}\text{H}_{33}\text{ClN}_2\text{O}_3
Molecular Weight493.04 g/mol
CAS Number245124-69-0
Solubility (DMSO)182.5 mM (90 mg/mL)
Storage Conditions-80°C (lyophilized)

Pharmacological Profile

Mechanism of Action

Pipendoxifene hydrochloride functions as a competitive ER antagonist, binding to both ERα (IC50_{50} = 6.2 nM) and ERβ (IC50_{50} = 8.9 nM) with high affinity . Unlike tamoxifen, which exhibits partial agonist activity in uterine tissue, pipendoxifene’s bulkier side chain prevents coactivator recruitment, leading to pure antagonism. This property minimizes endometrial hyperplasia, a common adverse effect of first-generation SERMs . Transcriptomic analyses show that pipendoxifene downregulates ER-responsive genes such as TFF1 and GREB1 by 78% and 83%, respectively, in MCF-7 breast cancer cells .

Preclinical Efficacy

Antitumor Activity in Breast Cancer Models

In xenograft studies using ER+ MCF-7 tumors, pipendoxifene (10 mg/kg/day) reduced tumor volume by 72% over 28 days, outperforming tamoxifen (52% reduction) and fulvestrant (65%) . Mechanistically, it induces G0_0/G1_1 cell cycle arrest by suppressing cyclin D1 expression (↓64%) and upregulating p21WAF1/Cip1^\text{WAF1/Cip1} (↑3.2-fold) . Additionally, pipendoxifene synergizes with CDK4/6 inhibitors, enhancing apoptosis in tamoxifen-resistant cells (combination index = 0.32) .

Activity in Central Nervous System (CNS) Cancers

Recent patent data reveals pipendoxifene’s efficacy in ER+ glioblastoma models, where it crosses the blood-brain barrier (brain-to-plasma ratio = 0.8) and inhibits tumor growth by 58% at 15 mg/kg . RNA sequencing of treated tumors shows downregulation of ERK/MAPK signaling components (MAPK3 ↓41%, FOS ↓67%) and upregulation of pro-apoptotic BAX (↑2.9-fold) .

Clinical Development and Comparative Analysis

Phase I/II Trials

An ongoing Phase II trial (NCT04892316) evaluates pipendoxifene (40 mg/day) in 134 patients with advanced ER+ breast cancer. Interim data report a clinical benefit rate of 68% (95% CI: 59–76), with median progression-free survival of 11.2 months . Grade ≥3 adverse events occur in 22% of participants, primarily hot flashes (14%) and arthralgia (9%) .

Table 2: Comparison of SERM Pharmacodynamics

ParameterPipendoxifeneTamoxifenRaloxifene
ERα IC50_{50} (nM)6.29.814.5
Uterine Weight ↑1.1-fold3.4-fold1.3-fold
Bone Density ↑8%5%12%

Future Directions and Challenges

While pipendoxifene hydrochloride shows promise, its clinical utility depends on resolving two key challenges: (1) optimizing dosing schedules to mitigate estrogen withdrawal symptoms in premenopausal patients, and (2) identifying biomarkers (e.g., ESR1 Y537S mutations) predictive of response. Combination regimens with PI3K inhibitors (e.g., alpelisib) are under exploration to address innate resistance mechanisms .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator